Vamorolon

Übersicht

Beschreibung

Vamorolon, unter dem Markennamen Agamree vertrieben, ist ein synthetisches Kortikosteroid, das hauptsächlich zur Behandlung der Duchenne-Muskeldystrophie eingesetzt wird . Es ist ein duales atypisches Glukokortikoid und Antimineralokortikoid, d. h. es besitzt sowohl entzündungshemmende als auch immunsuppressive Eigenschaften . This compound wird oral eingenommen und wurde in den Vereinigten Staaten und der Europäischen Union für die medizinische Verwendung zugelassen .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der grundlegenden SteroidstrukturDie Reaktionsbedingungen umfassen oft die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um die gewünschten Transformationen zu ermöglichen . Industrielle Produktionsmethoden sind darauf ausgelegt, Ausbeute und Reinheit zu optimieren, wobei oft großtechnische Reaktionen und Reinigungsprozesse wie Kristallisation und Chromatographie zum Einsatz kommen .

Wissenschaftliche Forschungsanwendungen

Vamorolon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten synthetischer Kortikosteroide zu untersuchen.

Biologie: this compound wird auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial, Immunantworten zu modulieren, untersucht.

Industrie: This compound wird von Pharmaunternehmen für den klinischen Einsatz hergestellt und vermarktet.

Wirkmechanismus

This compound wirkt als Agonist am Glukokortikoidrezeptor und entfaltet entzündungshemmende und immunsuppressive Wirkungen . Es wirkt auch als Antagonist am Mineralokortikoidrezeptor . Der genaue Mechanismus, durch den this compound seine therapeutische Wirkung bei Patienten mit Duchenne-Muskeldystrophie entfaltet, ist nicht vollständig geklärt, aber es wird vermutet, dass er die Modulation der Genexpression und die Hemmung entzündungsfördernder Signalwege beinhaltet .

Wirkmechanismus

Target of Action

Vamorolone is a synthetic corticosteroid that primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation . Vamorolone also acts as an antagonist of the mineralocorticoid receptor , which is involved in maintaining electrolyte balance .

Mode of Action

Vamorolone exerts its therapeutic effects by acting as an agonist at the glucocorticoid receptor . This interaction results in anti-inflammatory and immunosuppressive effects, which are beneficial in managing conditions like Duchenne muscular dystrophy (DMD) . As an antagonist of the mineralocorticoid receptor, vamorolone helps to regulate electrolyte balance .

Biochemical Pathways

Vamorolone is subject to multiple metabolic pathways, including glucuronidation, hydroxylation, and reduction . Its metabolism is mediated through various enzymes, including CYP3A4, CYP3A5, CYP2C8, UGT1A3, UGT2B7, and UGT2B17 . The main metabolites in the plasma and urine are glucuronides, formed via direct glucuronidation and hydrogenation with subsequent glucuronidation .

Pharmacokinetics

The pharmacokinetics of vamorolone are linear and dose-proportional

Biochemische Analyse

Biochemical Properties

Vamorolone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a partial agonist of the glucocorticoid receptor, which allows it to retain anti-inflammatory properties while reducing the transactivation activities that lead to adverse effects . Vamorolone also interacts with the mineralocorticoid receptor, acting as an antagonist . The compound undergoes multiple metabolic pathways, including glucuronidation, hydroxylation, and reduction, mediated by enzymes such as CYP3A4, CYP3A5, CYP2C8, UGT1A3, UGT2B7, and UGT2B17 .

Cellular Effects

Vamorolone influences various types of cells and cellular processes. It has been shown to reduce inflammation and improve muscle function in patients with Duchenne muscular dystrophy . Vamorolone affects cell signaling pathways by inhibiting the activation of NFκB-related cell damage pathways, which are implicated in the pathology of dystrophin-deficient muscle . Additionally, vamorolone induces changes in gene expression, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory mediators .

Molecular Mechanism

At the molecular level, vamorolone exerts its effects by binding to the glucocorticoid receptor and the mineralocorticoid receptor . This binding leads to the inhibition of pro-inflammatory gene expression and the activation of anti-inflammatory gene expression . Vamorolone’s unique receptor binding profile results in a relative loss of co-activator binding and a gain of co-repressor binding, which contributes to its reduced adverse effect profile . The compound also influences enzyme activity, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vamorolone have been observed to change over time. Studies have shown that vamorolone maintains its stability and efficacy over extended periods . Long-term treatment with vamorolone has demonstrated sustained improvements in motor function and reduced inflammation in patients with Duchenne muscular dystrophy . Dose-dependent suppression of the hypothalamic-pituitary-adrenal axis and potential risks of adrenal suppression and insufficiency have been noted .

Dosage Effects in Animal Models

The effects of vamorolone vary with different dosages in animal models. In studies using the mdx mouse model of Duchenne muscular dystrophy, vamorolone has been shown to improve muscle strength and reduce inflammation at effective doses . Higher doses of vamorolone have been associated with increased risks of adverse effects, such as adrenal suppression and immunosuppression . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing efficacy while minimizing toxicity .

Metabolic Pathways

Vamorolone is involved in several metabolic pathways, including glucuronidation, hydroxylation, and reduction . The metabolism of vamorolone is mediated by enzymes such as CYP3A4, CYP3A5, CYP2C8, UGT1A3, UGT2B7, and UGT2B17 . These metabolic processes result in the formation of glucuronides, which are the main metabolites found in plasma and urine . Vamorolone’s metabolism affects metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile .

Transport and Distribution

Vamorolone is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound’s volume of distribution is influenced by factors such as protein binding and tissue permeability . Vamorolone’s localization and accumulation within specific tissues are affected by its interactions with cellular transport mechanisms . These factors contribute to the compound’s therapeutic efficacy and safety profile .

Subcellular Localization

The subcellular localization of vamorolone plays a crucial role in its activity and function. Vamorolone is known to localize within the cytoplasm and nucleus of cells, where it interacts with glucocorticoid and mineralocorticoid receptors . The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments, influencing its therapeutic effects . Vamorolone’s subcellular localization is essential for its ability to modulate gene expression and cellular metabolism .

Vorbereitungsmethoden

The synthesis of vamorolone involves several steps, starting from the basic steroid structureThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods are designed to optimize yield and purity, often involving large-scale reactions and purification processes such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Vamorolon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die eine veränderte biologische Aktivität aufweisen können.

Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen Ketongruppen modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Vamorolon ist im Vergleich zu anderen Kortikosteroiden durch seine duale Aktivität als sowohl Glukokortikoid als auch Antimineralokortikoid einzigartig . Ähnliche Verbindungen umfassen:

Prednisolon: Ein weiteres synthetisches Kortikosteroid mit entzündungshemmenden Eigenschaften.

Dexamethason: Ein starkes Glukokortikoid, das wegen seiner entzündungshemmenden und immunsuppressiven Wirkungen eingesetzt wird.

Hydrocortison: Ein natürlich vorkommendes Kortikosteroid mit ähnlichen pharmakologischen Eigenschaften.

Das einzigartige Rezeptorbindungsprofil und das reduzierte Nebenwirkungsprofil von this compound machen es zu einer wertvollen Alternative für Patienten, die herkömmliche Kortikosteroide nicht vertragen .

Eigenschaften

IUPAC Name |

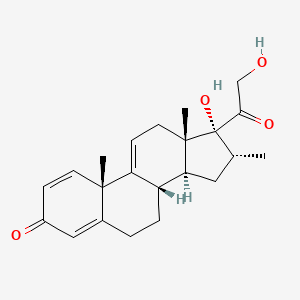

(8S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16-,18+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTXTXAMMDTYDQ-DGEXFFLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927527 | |

| Record name | Vamorolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-41-1 | |

| Record name | (16α)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13209-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vamorolone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013209411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vamorolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vamorolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,21-dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAMOROLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XP29XMB43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does vamorolone differ from traditional corticosteroids in its interaction with the glucocorticoid receptor (GR)?

A1: Unlike traditional corticosteroids that act as full GR agonists, vamorolone functions as a dissociative GR ligand [, , ]. This means it selectively activates certain GR-mediated pathways while inhibiting others [, ].

Q2: What is the significance of the Δ9,11 modification in vamorolone's structure?

A2: The Δ9,11 modification prevents vamorolone from interacting with a conserved receptor residue (N770/N564), which is crucial for activating transcription factor properties of both the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR) []. This unique modification contributes to vamorolone's dissociative properties and improved safety profile compared to traditional corticosteroids [].

Q3: What are the primary downstream effects of vamorolone's interaction with the GR and MR?

A3: Vamorolone's dissociative binding to the GR leads to effective anti-inflammatory activity while minimizing GR-mediated side effects [, , ]. Additionally, its antagonism of the MR may provide benefits in treating cardiomyopathy, a serious complication in Duchenne muscular dystrophy (DMD) [].

Q4: Does vamorolone affect the expression of pro-inflammatory cytokines?

A4: Yes, research has shown that vamorolone, similar to dexamethasone, effectively reduces the expression of pro-inflammatory cytokines in glioma cells []. In a murine model of cortical tumor, vamorolone treatment resulted in reduced pro-inflammatory signals and improved survival, comparable to dexamethasone [].

Q5: How does vamorolone impact microRNA (miRNA) expression in muscle tissue?

A5: Studies in the mdx mouse model of DMD revealed that vamorolone effectively suppresses the expression of pro-inflammatory miRNAs in muscle, similar to prednisolone []. This suggests that vamorolone exerts its anti-inflammatory effects, in part, by modulating miRNA signaling pathways involved in chronic inflammation [].

Q6: What is the molecular formula and weight of vamorolone?

A6: While the provided abstracts do not explicitly state the molecular formula and weight of vamorolone, this information can be readily found in publicly available chemical databases like PubChem and DrugBank.

Q7: How is vamorolone absorbed, distributed, metabolized, and excreted (ADME)?

A7: Vamorolone is administered orally and exhibits a pharmacokinetic profile similar to prednisolone [, ]. It is primarily metabolized by CYP3A4 and CYP3A5 enzymes, with glucuronidation by UDP-glucuronosyltransferases playing a secondary role []. A quantitative whole-body autoradiography study in rats revealed widespread distribution of vamorolone in various organs, with peak absorption occurring between 2-6 hours []. Mass balance studies in rats indicate that vamorolone reaches low steady-state levels by day 5 in urine and day 7 in feces [].

Q8: Does the presence of food affect vamorolone absorption?

A8: Yes, studies in healthy men showed that food significantly enhances vamorolone absorption []. This highlights the importance of consistent administration conditions regarding food intake for maintaining optimal drug exposure.

Q9: Are there any genetic factors known to influence vamorolone pharmacokinetics in boys with DMD?

A9: A population pharmacokinetic analysis investigated the impact of genetic polymorphisms in CYP3A4, CYP3A5, and UGT1A1 enzymes on vamorolone pharmacokinetics in 81 steroid-naïve boys with DMD []. Interestingly, none of these genetic variants were found to significantly affect vamorolone pharmacokinetics in this population [].

Q10: What is the relationship between vamorolone exposure and its pharmacodynamic effects?

A10: An exposure-response analysis in boys with DMD revealed that improvements in clinical efficacy endpoints and pharmacodynamic biomarkers were achieved at typical exposure levels with a 2 mg/kg daily dose []. This analysis provided valuable insights into the relationship between vamorolone exposure and its therapeutic effects, paving the way for optimized dosing strategies.

Q11: What preclinical models have been used to study vamorolone's efficacy in DMD?

A11: The mdx mouse model, a widely used animal model of DMD, has been extensively employed in preclinical studies to evaluate vamorolone's efficacy and safety [, , ]. These studies have provided valuable insights into the drug's mechanism of action and its potential benefits in treating DMD.

Q12: What clinical trials have been conducted to assess vamorolone's efficacy and safety in DMD?

A12: Several clinical trials have been conducted to evaluate vamorolone in boys with DMD. These include:

- Phase 2a trial (VBP15-003): This study demonstrated that vamorolone was well-tolerated and showed evidence of efficacy in improving motor outcomes after 24 weeks of treatment [].

- Open-label extension study (VBP15-LTE): This study followed participants from the VBP15-003 trial for an additional 18 months and found sustained improvements in motor function with a favorable safety profile [].

- Phase 2b trial (VISION-DMD): This randomized, double-blind, placebo-controlled trial further investigated the efficacy and safety of vamorolone in a larger cohort of boys with DMD [, , ].

Q13: How does vamorolone's safety profile compare to traditional corticosteroids?

A13: Preclinical studies and clinical trials suggest that vamorolone may have an improved safety profile compared to traditional corticosteroids like prednisone and deflazacort [, , , ]. Specifically, vamorolone has demonstrated reduced incidence of side effects such as growth stunting, weight gain, and behavioral changes [, ].

Q14: Does vamorolone cross the blood-brain barrier?

A14: Unlike deflazacort and prednisolone, which are strong substrates for the P-glycoprotein (P-gp) efflux transporter, vamorolone is not a strong P-gp substrate []. This difference allows for measurable central nervous system (CNS) exposure of vamorolone in mice, suggesting a potential for both CNS benefits and side effects [].

Q15: Have any biomarkers been identified to monitor vamorolone's therapeutic effects or potential side effects?

A15: Research is ongoing to identify biomarkers for vamorolone. Studies have explored serum proteins as potential pharmacodynamic markers of drug response and disease progression in DMD [, ]. For example, ERBB4, SOD1, and CNTF have shown strong associations with both clinical and histological severity in DMD [].

Q16: Can serum biomarkers predict vamorolone response in DMD?

A16: Studies utilizing proteomic profiling of serum from mdx mice treated with vamorolone and other drugs suggest that a biomarker-based approach could be valuable for assessing drug combinations and potentially predicting treatment response in both preclinical and clinical settings [].

Q17: What analytical techniques have been employed to characterize vamorolone and its effects?

A17: Various analytical methods have been employed in vamorolone research, including:

- Quantitative whole-body autoradiography (QWBA) to study vamorolone's ADME properties in rats []

- Mass spectrometry for pharmacokinetic analyses and biomarker discovery [, ]

- SOMAscan® aptamer profiling for comprehensive analysis of protein expression changes in response to vamorolone treatment [, ]

- Second Harmonic Generation (SHG) imaging for assessing the impact of vamorolone on muscle fiber cytoarchitecture in a rat model of ventilator-induced diaphragm dysfunction []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.